molecular formula C13H26O B8761398 cis-4-(1,1-Dimethylethyl)-alpha-ethylcyclohexanemethanol CAS No. 61065-79-0

cis-4-(1,1-Dimethylethyl)-alpha-ethylcyclohexanemethanol

Cat. No. B8761398
CAS RN: 61065-79-0
M. Wt: 198.34 g/mol
InChI Key: MOIDOWNIRCVQFD-UHFFFAOYSA-N
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Description

Cis-4-(1,1-Dimethylethyl)-alpha-ethylcyclohexanemethanol is a useful research compound. Its molecular formula is C13H26O and its molecular weight is 198.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-4-(1,1-Dimethylethyl)-alpha-ethylcyclohexanemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-4-(1,1-Dimethylethyl)-alpha-ethylcyclohexanemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61065-79-0

Product Name

cis-4-(1,1-Dimethylethyl)-alpha-ethylcyclohexanemethanol

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

1-(4-tert-butylcyclohexyl)propan-1-ol

InChI

InChI=1S/C13H26O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h10-12,14H,5-9H2,1-4H3

InChI Key

MOIDOWNIRCVQFD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCC(CC1)C(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 24 g (1.0 mol) magnesium turnings and 100 ml anhydrous ethyl ether was added 109 g (1.0 mol) bromoethane. The resulting solution was heated under reflux for two hours. To the above solution, 109 g (0.9 mol) 1-formyl-4-t-butylcyclohexane was added dropwise over 1 hour. After addition, the mixture was heated under reflux for four hours, allowed to cool, and then added to 100 ml of a mixture of saturated ammonium chloride solution and ice. The mixture was extracted with ether (3×100 ml) and the extract washed with water, dried, concentrated, and distilled to give a 1:1 mixture of cis and trans-1-(1-hydroxypropyl)-4-t-butylcyclohexane: 116 g (66% yield); bp 89-95 (1 mm); mol wt 198 (ms); nmr 0.85 (12 H, s, methyl H), 3.1-3.9 (1H, broad, αH); ir, 3350, 1364, 970.
Quantity
24 g
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reactant
Reaction Step One
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100 mL
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solvent
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109 g
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reactant
Reaction Step Two
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109 g
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
100 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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Reaction Step Five

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